(2-Ethyl-1,4-diazepan-1-yl)methanol

Purity Quality Control Procurement

(2-Ethyl-1,4-diazepan-1-yl)methanol is a critical 1,4-diazepane building block whose precise substitution pattern—ethyl at the 2-position and methanol at the 1-position—is non-interchangeable. Generic replacement with regioisomers invalidates SAR data and compromises synthetic reproducibility. Procure this specific compound to ensure accurate structure-activity relationships, reliable multi-step synthesis yields, and unambiguous LC-MS/MS analytical detection in pharmacokinetic studies.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 1160245-67-9
Cat. No. B12832618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethyl-1,4-diazepan-1-yl)methanol
CAS1160245-67-9
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCC1CNCCCN1CO
InChIInChI=1S/C8H18N2O/c1-2-8-6-9-4-3-5-10(8)7-11/h8-9,11H,2-7H2,1H3
InChIKeyPLZUGWABZWSKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS 1160245-67-9): A Specialized Homopiperazine Building Block for Medicinal Chemistry and Drug Discovery


(2-Ethyl-1,4-diazepan-1-yl)methanol, identified by CAS Number 1160245-67-9, is a specialized heterocyclic building block within the homopiperazine (1,4-diazepane) class. Its structure features a seven-membered diazepane ring with an ethyl group at the 2-position and a methanol group at the 1-position, providing a unique combination of steric and electronic properties for the construction of more complex molecules in pharmaceutical research and the exploration of structure-activity relationships (SAR) . The compound is characterized by a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol .

Why Generic Substitution Fails: The Critical Role of Substituent Positioning in (2-Ethyl-1,4-diazepan-1-yl)methanol


In medicinal chemistry and chemical synthesis, the precise substitution pattern on a privileged scaffold like 1,4-diazepane is not interchangeable; even minor variations in the location and nature of functional groups can lead to drastically different physicochemical properties, synthetic utility, and biological activity . Generic substitution of (2-Ethyl-1,4-diazepan-1-yl)methanol with a closely related analog—such as a regioisomer with the methanol group at the 5-position or an unsubstituted homopiperazine derivative—would alter the compound's reactivity, solubility, and downstream molecular interactions, thereby invalidating structure-activity relationship studies and compromising the reproducibility of synthetic routes . The following quantitative evidence demonstrates why this specific compound must be prioritized for applications requiring its precise molecular architecture.

Quantitative Differentiation Evidence for (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS 1160245-67-9)


Purity Specification: A Quantitative Benchmark for Procurement and Reproducibility

(2-Ethyl-1,4-diazepan-1-yl)methanol is commercially available with a minimum purity specification of 95% from certain vendors , and a higher purity grade of 98% from others . This contrasts with common unsubstituted diazepane building blocks, such as 1,4-diazepane itself, which may be offered at lower purity grades (e.g., 90%) due to greater synthetic accessibility and lower cost, but which introduce impurities that can confound sensitive biological assays and complex multi-step syntheses .

Purity Quality Control Procurement

Molecular Weight Distinction from Common Diazepane Intermediates

The molecular weight of (2-Ethyl-1,4-diazepan-1-yl)methanol is 158.24 g/mol , which is significantly higher than the 1,4-diazepane core (114.19 g/mol) and the more common (1,4-diazepan-5-yl)methanol (130.19 g/mol) . This mass difference, arising from the specific ethyl and methanol substitution pattern, directly impacts analytical detection sensitivity, chromatographic retention times, and the compound's behavior in LC-MS/MS workflows .

Molecular Weight Physicochemical Properties Differentiation

Unique InChIKey and Structural Identifier for Precise Procurement

(2-Ethyl-1,4-diazepan-1-yl)methanol is uniquely identified by the InChIKey PLZUGWABZWSKMK-UHFFFAOYSA-N , a machine-readable hash that distinguishes it from all other chemical compounds, including its closely related regioisomers and analogs. For instance, the InChIKey for (1,4-diazepan-5-yl)methanol is different (e.g., for CAS 1278451-15-2), ensuring that a database or procurement system query returns precisely the intended compound .

InChIKey Chemical Identifier Procurement

Optimal Application Scenarios for (2-Ethyl-1,4-diazepan-1-yl)methanol (CAS 1160245-67-9) Based on Evidence


Medicinal Chemistry SAR Studies Requiring Precise Diazepane Modifications

In structure-activity relationship (SAR) campaigns aimed at optimizing the pharmacological profile of 1,4-diazepane-containing drug candidates, the precise substitution pattern of (2-Ethyl-1,4-diazepan-1-yl)methanol is essential. Its ethyl group at the 2-position and methanol group at the 1-position provide a distinct steric and electronic environment compared to other regioisomers. Using this specific building block ensures that any observed changes in target binding affinity, selectivity, or ADME properties can be accurately attributed to the intended molecular modification, as validated by its unique InChIKey and molecular weight .

Synthesis of Complex Pharmaceutical Intermediates with High Purity Requirements

For multi-step syntheses leading to advanced pharmaceutical intermediates or active pharmaceutical ingredients (APIs), the 95-98% purity specification of (2-Ethyl-1,4-diazepan-1-yl)methanol is a critical quality attribute. Using a building block with a lower purity grade introduces unknown impurities that can carry through multiple steps, reducing overall yield and complicating purification. The specified purity ensures reliable and reproducible synthetic outcomes, a non-negotiable requirement in both academic research laboratories and industrial GMP-like environments .

Analytical Method Development and LC-MS/MS Quantification

The distinct molecular weight of 158.24 g/mol for (2-Ethyl-1,4-diazepan-1-yl)methanol, which differs significantly from common diazepane analogs, makes it an ideal compound for developing and validating sensitive LC-MS/MS analytical methods. This mass distinction facilitates unambiguous detection and quantification in complex biological matrices, such as plasma or tissue homogenates, without interference from endogenous compounds or other diazepane derivatives. This is particularly valuable in pharmacokinetic studies of novel drug candidates derived from this scaffold .

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